![molecular formula C24H34N2O2 B2998591 2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol CAS No. 860649-21-4](/img/structure/B2998591.png)

2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one in this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

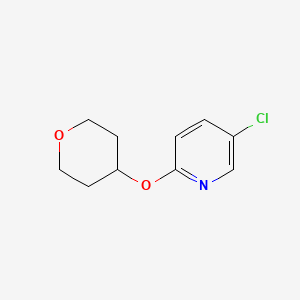

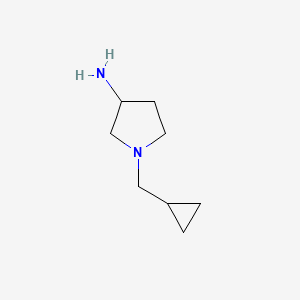

The molecular structure of “2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol” includes a piperazine ring attached to a benzene ring via a methyl group . The benzene ring is substituted with two isopropyl groups and a hydroxyl group . The piperazine ring is also substituted with a methoxyphenyl group .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Octahydro-7-phenylpyrazino[2,1-b][3]benzazepines : A study detailed the synthesis of octahydro-7-phenylpyrazino[2,1-b][3]benzazepines from 1-methyl-3-phenylmethylpiperazine, showing the versatility of piperazine derivatives in synthesizing complex heterocyclic structures, which could be relevant for the synthesis of compounds like 2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol (Ohnmacht & Marie, 1991).

Development of Antimicrobial Agents : Another study on the synthesis of 1,2,4-Triazole derivatives, including modifications with piperazine, highlights the antimicrobial potential of such compounds. This suggests possible antimicrobial research applications for structurally similar compounds (Bektaş et al., 2010).

Biological Activities

Tubulin Polymerization Inhibition : A compound identified through MorphoBase and ChemProteoBase profiling methods as a tubulin polymerization inhibitor shows promise in antiproliferative activity toward human cancer cells. This study points to potential cancer research applications for compounds with similar molecular frameworks (Minegishi et al., 2015).

PPARpan Agonist Synthesis : The efficient synthesis of a potent PPARpan agonist, utilizing piperazine as part of the compound structure, indicates the utility of such compounds in metabolic disorder studies, potentially relevant to the applications of 2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol (Guo et al., 2006).

Fluorescent Ligands for Receptor Visualization

- Development of Fluorescent Ligands : Research on the synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties highlights the potential of such compounds in visualizing 5-HT1A receptors, suggesting applications in neuroscience and receptor studies (Lacivita et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2,6-di(propan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O2/c1-17(2)22-14-19(15-23(18(3)4)24(22)27)16-25-10-12-26(13-11-25)20-6-8-21(28-5)9-7-20/h6-9,14-15,17-18,27H,10-13,16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRKZVNXMWECLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)CN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diisopropyl-4-{[4-(4-methoxyphenyl)piperazino]methyl}benzenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4S)-1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2998511.png)

![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)

![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)

![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)

![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)

![2-Cyclopropyl-1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2998528.png)